molecular formula C18H27FeO24 B1262888 Ferric saccharate CAS No. 75050-77-0

Ferric saccharate

Cat. No.: B1262888
CAS No.: 75050-77-0
M. Wt: 683.2 g/mol
InChI Key: XRDYWGSODBNAIE-BQGRAUOOSA-K
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Description

Ferric saccharate, also known as iron sucrose or sucroferric oxyhydroxide, is a complex of ferric hydroxide and sucrose. It is primarily used as an intravenous iron supplement to treat iron deficiency anemia, particularly in patients with chronic kidney disease. The compound is known for its high bioavailability and relatively low incidence of adverse effects compared to other iron supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric saccharate is synthesized by reacting ferric chloride with sucrose in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{FeCl}_3 + \text{C}6\text{H}{12}\text{O}_6 \rightarrow \text{Fe(OH)}_3 + \text{C}6\text{H}{12}\text{O}_6 ]

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration of reactants. The product is then purified through filtration and dialysis to remove any unreacted materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ferric saccharate primarily undergoes complexation reactions due to the presence of ferric ions and sucrose. It does not typically participate in oxidation or reduction reactions under normal physiological conditions.

Common Reagents and Conditions:

    Complexation: Ferric chloride and sucrose in aqueous solution.

    Hydrolysis: Under acidic conditions, this compound can hydrolyze to release ferric ions and sucrose.

Major Products:

Scientific Research Applications

Ferric saccharate has a wide range of applications in scientific research:

Mechanism of Action

Following intravenous administration, ferric saccharate dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells. This process helps replenish body iron stores and improve hemoglobin levels in patients with iron deficiency anemia .

Comparison with Similar Compounds

    Ferric Gluconate: Another intravenous iron supplement with similar applications but different stability and bioavailability profiles.

    Ferric Carboxymaltose: Known for its high stability and longer duration of action compared to ferric saccharate.

    Ferrous Sulfate: An oral iron supplement with higher gastrointestinal side effects compared to intravenous iron supplements.

Uniqueness of this compound: this compound is unique due to its high bioavailability, relatively low incidence of adverse effects, and suitability for intravenous administration. It is particularly beneficial for patients who cannot tolerate oral iron supplements or have conditions that impair iron absorption .

Properties

IUPAC Name

iron(3+);(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H10O8.Fe/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDYWGSODBNAIE-BQGRAUOOSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FeO24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226021
Record name Ferric saccharate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75050-77-0
Record name Ferric saccharate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075050770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric saccharate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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